1-(6-Chloro-2H-chromen-3-yl)-1H-imidazole
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-2H-chromen-3-yl)-1H-imidazole typically involves the reaction of 6-chloro-2H-1-benzopyran with imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-2H-chromen-3-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom in the benzopyran ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzopyran ring.
Reduction: Reduced forms of the compound with hydrogenated imidazole or benzopyran rings.
Substitution: Substituted benzopyran derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
1-(6-Chloro-2H-chromen-3-yl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-2H-chromen-3-yl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,3,5-tris(1-imidazolyl)benzene: A compound with three imidazole rings attached to a benzene ring, used in coordination polymers and metal-organic frameworks.
2,6-naphthalenedicarboxylic acid: Often used in combination with imidazole-containing ligands to form coordination polymers.
Uniqueness
1-(6-Chloro-2H-chromen-3-yl)-1H-imidazole is unique due to the presence of both an imidazole ring and a chloro-substituted benzopyran ring
Properties
CAS No. |
89781-59-9 |
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Molecular Formula |
C12H9ClN2O |
Molecular Weight |
232.66 g/mol |
IUPAC Name |
1-(6-chloro-2H-chromen-3-yl)imidazole |
InChI |
InChI=1S/C12H9ClN2O/c13-10-1-2-12-9(5-10)6-11(7-16-12)15-4-3-14-8-15/h1-6,8H,7H2 |
InChI Key |
VRPFRBMPFHPSSX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Cl)N3C=CN=C3 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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